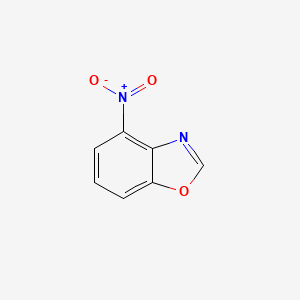

4-Nitro-1,3-benzoxazole

Vue d'ensemble

Description

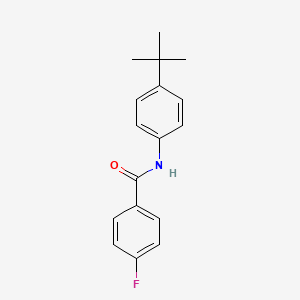

4-Nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 163808-13-7 . It has a molecular weight of 164.12 and its IUPAC name is this compound . It is a yellow to brown solid .

Synthesis Analysis

There are several methods for synthesizing benzoxazole derivatives. One method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H .

Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 164.12 and its linear formula is C7H4N2O3 .

Applications De Recherche Scientifique

Produits chimiques agricoles

Le benzoxazole et ses dérivés, y compris le 4-nitro-1,3-benzoxazole, présentent un large spectre d'activités biologiques agricoles, telles que des activités antibactériennes, antivirales et herbicides . Ce sont d'importantes structures hétérocycliques condensées dans la découverte agrochimique .

Activité antibactérienne

Les dérivés du benzoxazole ont montré une activité antibactérienne significative. Par exemple, ils se sont avérés efficaces contre les bactéries Gram-positives : Bacillus subtilis, et quatre bactéries Gram-négatives : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .

Activité antifongique

Les composés du benzoxazole ont démontré une activité antifongique. Par exemple, certains dérivés du benzoxazole ont montré une activité similaire à celle du médicament standard voriconazole contre Aspergillus niger . Une autre étude a indiqué que le composé 19 (un dérivé du benzoxazole) était le plus puissant contre A. niger .

Activité anticancéreuse

Les dérivés du benzoxazole ont été utilisés dans le développement de médicaments anticancéreux. Certains composés ont montré des résultats prometteurs contre la lignée cellulaire cancéreuse du carcinome colorectal humain (HCT116) .

Activité anti-inflammatoire

Les dérivés du benzoxazole ont également été étudiés pour leurs propriétés anti-inflammatoires .

Activité antimycobactérienne

Il a été constaté que les dérivés du benzoxazole présentaient des activités antimycobactériennes .

Activité antihistaminique

Les dérivés du benzoxazole ont été utilisés dans le développement de médicaments antihistaminiques .

Inhibition du virus de l'hépatite C

Les dérivés du benzoxazole ont montré un potentiel dans l'inhibition du virus de l'hépatite C .

Safety and Hazards

4-Nitro-1,3-benzoxazole is associated with several safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic methodologies for benzoxazole derivatives .

Mécanisme D'action

Target of Action

4-Nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of cancer formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .

Pharmacokinetics

Benzoxazole derivatives are known to have diverse biological applications, and their pharmacological activities have been evaluated . Some derivatives may have limitations, such as poor in vitro or in vivo activities .

Action Environment

For example, the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .

Propriétés

IUPAC Name |

4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXGGFDKGANNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315868 | |

| Record name | 4-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163808-13-7 | |

| Record name | 4-Nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163808-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

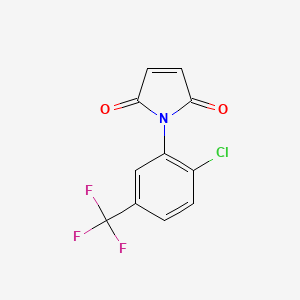

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634771.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1634792.png)

![3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B1634795.png)

![8-(2-methoxycarbonylphenoxy)carbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1634806.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B1634817.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634823.png)